Dimethyl 1,4-cyclohexanedicarboxylate

Catalog No.
S702131
CAS No.
94-60-0
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 1,4-cyclohexanedicarboxylate

CAS Number

94-60-0

Product Name

Dimethyl 1,4-cyclohexanedicarboxylate

IUPAC Name

dimethyl cyclohexane-1,4-dicarboxylate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3

InChI Key

LNGAGQAGYITKCW-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC(CC1)C(=O)OC

Solubility

In water, 12,000 mg/L at 25 °C
Soluble in all proportions in most organic solvents

Synonyms

Dimethyl Ester 1,4-Cyclohexanedicarboxylic Acid;

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)OC

Synthesis of Monomers and Polymers:

DMCD is a valuable intermediate in the synthesis of various industrial and scientific research materials. Its chemical structure allows for efficient conversion into several key building blocks for polymers, including:

  • 1,4-Cyclohexane diisocyanate (CHDI): This crucial intermediate is used in the production of polyurethanes, a class of versatile polymers with applications in coatings, adhesives, elastomers, and foams [].
  • 1,4-Cyclohexanedimethanol (CHDM): CHDM is a diol monomer used in the synthesis of polyesters, polyethers, and polyacetals. These polymers find applications in engineering plastics, fibers, and coatings due to their excellent mechanical properties and chemical resistance [].

Research in Polymer Science:

The unique properties of DMCD, such as its cyclic structure and the presence of ester groups, make it an interesting candidate for research in polymer science. Here are some specific areas of investigation:

  • Development of novel biodegradable polymers: Researchers are exploring the use of DMCD in the synthesis of biodegradable polyesters with potential applications in drug delivery, tissue engineering, and sustainable materials [].
  • Modification of polymer properties: Studies are underway to understand how incorporating DMCD units into polymer chains can influence properties like stiffness, thermal stability, and biocompatibility [].

Dimethyl 1,4-cyclohexanedicarboxylate is a cycloaliphatic diester with the chemical formula C12_{12}H18_{18}O4_4. It is characterized by two ester functional groups attached to a cyclohexane ring, making it a versatile intermediate in organic synthesis. This compound is primarily used in the production of various polymers, including polyester resins, polyamides, and plasticizers. Its unique structure provides excellent hydrolytic stability and contributes to desirable properties in coatings and adhesives .

DMCD is considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact. Here are some safety considerations:

  • Avoid inhalation, ingestion, and skin contact.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling.
  • Ensure proper ventilation in the workplace.
  • DMCD is combustible and should be kept away from heat sources and open flames [].

Dimethyl 1,4-cyclohexanedicarboxylate undergoes several key reactions:

  • Hydrogenation: It can be hydrogenated to yield 1,4-cyclohexanedimethanol, which is significant for producing polyesters. The hydrogenation process typically involves using catalysts such as ruthenium or rhenium on activated carbon .
  • Transesterification: When reacted with glycols or polyols, it undergoes transesterification, releasing methanol as a byproduct. This reaction is crucial in synthesizing polyester polyols for various applications .

The synthesis of dimethyl 1,4-cyclohexanedicarboxylate typically involves the hydrogenation of dimethyl terephthalate. This process can be summarized as follows:

  • Starting Material: Dimethyl terephthalate is used as the primary substrate.
  • Hydrogenation Conditions: The reaction occurs under elevated pressures (20-30 kg/cm²) and temperatures (approximately 140°C), utilizing catalysts such as ruthenium supported on alumina .
  • Reaction Mechanism: The hydrogenation involves two steps:
    • Hydrogenation of the benzene ring to form a cyclohexane structure.
    • Hydrogenation of the ester groups to yield dimethyl 1,4-cyclohexanedicarboxylate .

Dimethyl 1,4-cyclohexanedicarboxylate serves multiple applications across various industries:

  • Polymer Production: It is a key intermediate in synthesizing polyester resins and polyamides used in coatings and adhesives.
  • Plasticizers: The compound enhances flexibility and durability in plastic materials.
  • Coatings: Formulations containing this compound exhibit excellent hardness, chemical resistance, and hydrolytic stability, making them suitable for automotive and industrial applications .

Several compounds share structural similarities with dimethyl 1,4-cyclohexanedicarboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey PropertiesUnique Aspects
Dimethyl TerephthalateAromatic diesterUsed in polyester productionLacks cycloaliphatic structure
1,4-CyclohexanedimethanolAlcoholIntermediate for polyestersAlcohol functional group instead of ester
Dimethyl 1,3-cyclohexanedicarboxylateCycloaliphatic diesterSimilar application in polymersDifferent positioning of carboxyl groups
Dimethyl AdipateAliphatic diesterCommonly used plasticizerShorter carbon chain compared to DMCD

Dimethyl 1,4-cyclohexanedicarboxylate stands out due to its cycloaliphatic structure that imparts unique properties beneficial for specific industrial applications. Its hydrolytic stability and performance in polymer synthesis further differentiate it from similar compounds .

DMCD (C₁₀H₁₆O₄) is a clear colorless liquid after melting with a molecular weight of 200.23. It exists as a mixture of cis and trans isomers, each offering unique properties for various applications. Before delving into specific production methods, it's important to understand the physical and chemical properties that make DMCD such a valuable industrial intermediate.

Table 1: Physical and Chemical Properties of Dimethyl 1,4-Cyclohexanedicarboxylate

PropertyValue
Melting point24-27°C
Boiling point132°C at 10 mm Hg
Density1.111 g/mL at 25°C
Vapor density6.9 (vs air)
Vapor pressure1 mm Hg (85°C)
Flash point>230°F
FormLiquid after melting
ColorClear colorless
Water solubilityPractically insoluble
LogP2.29 at 30°C

Catalytic Hydrogenation Pathways from Terephthalic Acid Derivatives

The industrial production of DMCD primarily relies on the catalytic hydrogenation of dimethyl terephthalate (DMT). This process involves the selective hydrogenation of the aromatic ring in DMT while preserving the ester functionality.

Traditional Palladium-Based Catalysts

Historically, palladium-based heterogeneous catalysts have dominated DMCD production. In industry, DMCD is produced by hydrogenation of DMT using palladium-based catalysts at temperatures ranging from 160 to 180°C under high hydrogen pressure. This method typically requires pressures between 20 to 30 kg/cm² for continuous production.

The traditional method, first described by Fichter and Holbro in 1938, used glacial acetic acid as a solvent, which proved unsuitable for large-scale industrial production due to various drawbacks. Modern industrial processes have evolved to use more appropriate solvents and catalysts.

Advanced Catalyst Systems

Recent research has focused on developing non-precious metal catalysts as alternatives to expensive noble metals like palladium and ruthenium. A significant breakthrough came with the development of potassium fluoride (KF)-modified nickel catalysts.

Researchers have demonstrated that adding just 0.5 wt% of KF to Ni/SiO₂ catalysts through post-impregnation dramatically improves both conversion (from 41% to 95%) and selectivity (from 83% to 96%). This modified catalyst can achieve DMCD selectivity up to 97%, which is the highest reported over Ni catalysts.

The enhanced performance is attributed to:

  • Higher amounts of Ni(0) species
  • Lower amounts of moderate acidic sites, which favor selective hydrogenation of phenyl rings over hydrogenolysis of ester groups

Self-Solvent Process

An innovative approach to DMT hydrogenation involves using DMCD itself as a solvent. This technique, described in a patent, offers several unique advantages:

  • Lower temperature requirements (120-130°C)
  • Lower pressure requirements (750-1000 p.s.i.g. or approximately 5.2-6.9 MPa)
  • Elimination of the need for separation of solvent from product
  • Higher yield and improved product quality
  • Reduced formation of by-products like methyl hexahydro-p-toluate

This process is particularly efficient when using ruthenium supported on an inert substrate as the catalyst, requiring only about 0.01 to 0.014 parts of a standard (5%) ruthenium catalyst per part of ester.

Table 2: Comparison of Catalyst Systems for DMT Hydrogenation

Catalyst SystemTemperature RangePressure RangeConversionSelectivityAdvantagesDisadvantages
Traditional Pd/Al₂O₃160-180°C>34 MPaHighGoodWell-established processHigh equipment costs, expensive catalyst
Pd with Group VIII metal160-180°C<20 MPaHighGoodLower pressure than traditional PdStill requires noble metals
KF-modified Ni/SiO₂Not specifiedNot specified95%96-97%Inexpensive catalyst, high selectivityNewer technology, less industrial data
Ruthenium with DMCD solvent120-130°C5.2-6.9 MPaNear theoreticalHigh qualityLower temperature and pressure, simplified recoveryRequires initial DMCD supply

Transesterification Processes for Diester Formation

While direct hydrogenation of DMT represents the main industrial route to DMCD, alternative synthesis pathways through transesterification processes are also being explored.

Synthesis from Dialkyl Succinate

An alternative approach involves taking dialkyl succinate as a raw material, performing ester condensation to obtain dialkyl 1,4-cyclohexanedione-2,5-dicarboxylate, followed by appropriate conversion steps to produce DMCD.

This route is particularly interesting because succinic acid diester (the precursor) can be derived from renewable resources:

  • Carbohydrates like glucose can be fermented to obtain succinic acid, which is then esterified with alcohol under acid catalysis
  • C4 hydrocarbons or benzene can be oxidized to obtain maleic acid or maleic anhydride, followed by esterification and hydrogenation
  • Biomass-based platform compounds like levulinic acid or levulinic acid esters can be converted under mild conditions

This method represents a more sustainable approach to DMCD production, potentially reducing dependency on fossil fuel-derived terephthalic acid.

Two-Step Route for Related Compounds

Research also describes a two-step route for the synthesis of related compounds like 1,4-cyclohexanedimethanol (CHDM) using formaldehyde, crotonaldehyde, and ethyl acrylate. While not directly focused on DMCD, this pathway illustrates the variety of approaches being explored for producing cycloaliphatic diesters and related compounds.

Isomer Control Strategies in Industrial Synthesis

DMCD exists as a mixture of cis and trans isomers, with the ratio significantly affecting the properties of the final product. Control over this isomer distribution is critical for specific applications.

Understanding Isomer Influences

The trans isomer generally provides better performance characteristics in many applications. For instance, in polyester production, the trans structure offers superior properties such as higher melting points and improved mechanical properties compared to the cis isomer.

Isomerization and Purification Methods

A notable method for preparing pure trans-1,4-cyclohexanedicarboxylic acid involves:

  • Adding mixed 1,4-cyclohexanedicarboxylic acid (containing both isomers) into dimethyl formamide (DMF) solvent
  • Adding a catalyst such as sodium methylate (1-5% of the raw material quantity)
  • Heating to reflux temperature (160°C) for 6-24 hours
  • Cooling to 5-10°C for crystallization
  • Filtering to obtain high-purity trans isomer

This process can achieve impressive results:

Table 3: Results of Trans-1,4-Cyclohexanedicarboxylic Acid Preparation

Raw Material QuantitySolvent QuantityCatalyst QuantityYieldPurityTrans Content
50 g50 g DMF0.5 g sodium methylate85.1%99.80%98.5%
100 g100 g DMF1 g sodium methylate86.3%99.78%98.7%
200 g200 g DMF2 g sodium methylate86.6%99.88%98.9%
400 g400 g DMF4 g sodium methylate89.5%99.82%99.0%

These results demonstrate that with proper conditions, extremely high trans isomer content can be achieved, which is essential for certain high-performance applications.

Cis-Trans Equilibrium Dynamics

The cis-trans isomerization of related diesters is extremely sensitive to environmental conditions. Research on related compounds like dimethyl 2,3-dibromofumarate shows that:

  • The equilibrium between isomers is affected by solvent and temperature
  • In the absence of light, the equilibrium appears to stabilize at approximately 60% trans to 40% cis
  • Conversion between isomers can occur with distinct time constants: fast initial conversion (20-31 minutes) followed by slower equilibration (216-290 minutes)

These insights, while from a related system, provide valuable understanding of the isomerization dynamics potentially applicable to DMCD production.

Continuous Flow vs Batch Reactor Configurations

The choice between continuous flow and batch reactor configurations significantly impacts DMCD production efficiency, product quality, and overall economics.

Traditional Batch Processing

Historically, DMCD has been produced in batch reactors, which offer:

  • Flexibility in production volume
  • Easier quality control of individual batches
  • Less complex equipment requirements
  • Lower initial capital investment

However, batch processing faces limitations in throughput and can present safety challenges when working with high-pressure hydrogen.

Advantages of Continuous Flow Hydrogenation

Recent developments in flow chemistry have demonstrated that continuous flow hydrogenation enhances reduction outcomes across a wide range of synthetic transformations. For DMCD production, continuous flow offers several advantages:

  • Enhanced safety: Pyrophoric catalysts contained in sealed cartridges and hydrogen generated in situ from water
  • Improved reaction control: Better temperature and pressure management
  • Higher throughput: Continuous production without batch changeover downtime
  • Enhanced yields and selectivity: More consistent reaction conditions
  • Reduced solvent usage: More environmentally friendly
  • Simplified workup procedures: Potential for integrated downstream processing

Polyester Polyol Synthesis for Polyurethane Coatings

DMCD serves as a foundational building block in the synthesis of polyester polyols, which are pivotal for producing polyurethane coatings with tailored hardness-flexibility balances. The transesterification reaction between DMCD and glycols, such as 1,4-butanediol or ethylene glycol, generates polyester polyols with controlled molecular weights and hydroxyl functionalities [1] [5]. Unlike aromatic diesters, DMCD’s cycloaliphatic structure imparts enhanced UV stability and reduces yellowing, making it ideal for automotive clear coats and aerospace coatings.

A critical advantage of DMCD-based polyols lies in their ability to form polyurethanes with superior chemical resistance. For instance, coatings derived from DMCD exhibit negligible degradation when exposed to hydrocarbons, acids, or alkalis, as demonstrated in accelerated weathering tests [1]. The methoxy groups released during transesterification further contribute to reduced viscosity in resin formulations, facilitating easier processing and application [5].

Table 1: Mechanical Properties of DMCD-Based Polyurethane Coatings vs. Conventional Alternatives

PropertyDMCD-Based CoatingAromatic Diester-Based Coating
Tensile Strength (MPa)45–5535–45
Elongation at Break (%)12–188–12
Pencil Hardness2H–3HH–2H
Chemical Resistance*ExcellentModerate

*Tested against 10% H₂SO₄ and ASTM B117 salt spray [1] [5].

Role in High-Performance Alkyd Resin Formulations

In alkyd resin production, DMCD replaces traditional phthalic anhydride to enhance thermal stability and gloss retention. The cyclohexane ring’s rigidity reduces chain mobility, resulting in resins with higher glass transition temperatures (Tg) compared to linear aliphatic analogs [4]. For baking enamels used in appliances and industrial equipment, DMCD-based alkyds achieve crosslinking densities that resist cracking under thermal cycling from −40°C to 150°C [1].

Recent studies highlight DMCD’s compatibility with melamine-formaldehyde crosslinkers, which synergistically improve stain and humidity resistance. In one formulation, a DMCD-melamine system maintained 95% gloss retention after 1,000 hours of QUV exposure, outperforming iso-phthalic acid-based controls by 20% [1]. This performance stems from DMCD’s reduced susceptibility to oxidative degradation, a common failure mode in aromatic alkyds.

Co-Polymerization with Cyclohexylenedimethylene Units

Copolymerizing DMCD with cyclohexylenedimethylene glycol (CHDM) yields polyesters with tunable crystallinity and barrier properties. The ratio of DMCD to CHDM dictates the polymer’s phase behavior; higher CHDM content promotes amorphous regions, enhancing gas barrier performance for food packaging applications [4]. For example, poly(cyclohexylene-1,4-dimethylcyclohexanedicarboxylate) films exhibit oxygen transmission rates (OTR) of 18 cc/m²/day, comparable to polyethylene terephthalate (PET) but with 40% lower water vapor permeability [4].

Table 2: Thermal Properties of DMCD-CHDM Copolymers

CHDM Content (mol%)Tg (°C)Tm (°C)OTR (cc/m²/day)
307521525
506819818
706218522

Data sourced from poly(alkylene trans-1,4-cyclohexanedicarboxylate) studies [4].

The odd-even effect observed in CHDM’s methylene sequence length further modulates mechanical properties. Even-numbered CHDM subunits (e.g., 4 methylene groups) foster closer chain packing, increasing tensile modulus by 15–20% compared to odd-numbered variants [4].

Waterborne Polyester Systems for Industrial Coatings

DMCD’s hydrolytic stability makes it indispensable in waterborne polyester resins, where traditional diesters fail due to ester group cleavage. In aqueous dispersions, DMCD-based polyesters maintain 90% of their molecular weight after 30 days at 40°C, whereas iso-phthalic acid analogs degrade by 40% under identical conditions [1] [5]. This stability arises from the steric hindrance provided by the cyclohexane ring, which slows nucleophilic attack by water molecules.

Industrial maintenance coatings leveraging DMCD exhibit VOC contents below 50 g/L, complying with stringent environmental regulations. A recent formulation achieved a balance of 4H pencil hardness and 150% elongation by combining DMCD with branched glycols, enabling crack-free films on steel substrates exposed to cyclic humidity [5].

Table 3: Performance Metrics of DMCD Waterborne Coatings

ParameterDMCD-Based CoatingBenchmark (Aromatic)
Hydrolytic Stability*90% Retention60% Retention
VOC (g/L)45120
Drying Time (min)2540
Crosshatch Adhesion5B3B

*Molecular weight retention after 30 days at 40°C [1] [5].

Cis–Trans Isomerization Dynamics in Solution Phase

Early melt-isomerization studies showed that lithium chloride, methane-sulfonic acid, and other Brønsted or Lewis acids drive dimethyl 1,4-cyclohexanedicarboxylate toward a 34 mol % cis : 66 mol % trans equilibrium at 280 °C [1]. High-resolution proton nuclear magnetic resonance spectra collected at 298 K in acetone-d₆ reveal a similar population ratio (Table 3-1), evidencing rapid exchange even at ambient temperature.

SolventTemperaturetrans %cis %K_trans/cisΔG° (kJ mol⁻¹)MethodCitation
Acetone-d₆298 K66 [1]34 [1]1.94 [1]−1.27 [1]¹H NMR85
Dimethyl sulfoxide-d₆298 K62 [2]38 [2]1.63 [2]−0.79 [2]¹H NMR86
Deuterium oxide353 K71 [2]29 [2]2.45 [2]−2.25 [2]¹H NMR86
Melt (no solvent)553 K66 [1]34 [1]1.94 [1]−1.27 [1]GC85

A Van’t Hoff analysis constructed from the acetone-d₆ and deuterium-oxide isotherms yields ΔH° = −5.6 kJ mol⁻¹ and ΔS° = −14.5 J mol⁻¹ K⁻¹, confirming that the trans isomer is enthalpically favoured while the cis isomer gains modest entropic stabilization in polar media [2].

Variable-temperature line-shape deconvolution provides first-order rate constants (kforward and kreverse) and activation parameters (Table 3-2). The enthalpic barrier approaches 88 kJ mol⁻¹ in dimethyl sulfoxide-d₆, aligning with the rotational barrier of other di-ester-substituted cyclohexanes [2].

MediumΔH^‡ (kJ mol⁻¹)ΔS^‡ (J mol⁻¹ K⁻¹)ΔG^‡_298 (kJ mol⁻¹)TechniqueCitation
Acetone-d₆84 [2]−9 [2]86 [2]Dynamic-NMR86
Dimethyl sulfoxide-d₆88 [2]−6 [2]90 [2]Dynamic-NMR86

Taken together, the data show that solution-phase interconversion is slow on the nuclear-magnetic time scale below 240 K but fast at ambient temperature, enabling stereochemical equilibration during typical processing windows.

Steric Effects in Cyclohexane Ring Substitution Patterns

Each carboxylate methyl ester behaves like a 3.0 kcal mol⁻¹ axial penalty substituent, approximately equal to two methyl groups placed geminally [3]. In the trans isomer both ester groups can adopt diequatorial dispositions, eliminating 1,3-diaxial clashes. By contrast, every accessible chair form of the cis isomer forces one ester axial, incurring two independent 1,3-diaxial ester–hydrogen interactions (Table 3-3).

StereoisomerLowest-Energy ChairAxial Ester CountEstimated 1,3-Diaxial Penalty (kcal mol⁻¹)Gauche Ester–Ester InteractionsNet Steric Strain (kcal mol⁻¹)Citation
transdiequatorial00 [3]1 × 0.9 [4]0.924,29
cismono-axial12 × 3.0 [3]1 × 0.9 [4]6.924,29

The 6.0 kcal mol⁻¹ differential explains the solution preference for the trans isomer despite the marginal electronic differences between the two stereoisomers. Substituent size studies confirm the trend: replacing each methyl ester with a tert-butyl ester elevates the axial penalty to 5.5 kcal mol⁻¹, driving the cis fraction below 5% at 298 K [5].

Computational Modeling of Chair-Twist Conformational Equilibria

Density-functional optimizations (B3LYP-D3(BJ)/6-311+G(d,p)) reveal three low-energy ring conformers for both stereoisomers (Table 3-4). The classical chair remains the global minimum; the twist-boat sits 5.2 kcal mol⁻¹ higher for the trans isomer and 4.7 kcal mol⁻¹ higher for the cis isomer, mirroring the parent hydrocarbon trend [4]. Ring inversion barriers (chair → half-chair) calculated at the same level are 42 kJ mol⁻¹ for the trans and 40 kJ mol⁻¹ for the cis isomer, allowing rapid chair flips above 200 K.

StereoisomerConformerΔE_elec (kcal mol⁻¹)ΔG_298 (kcal mol⁻¹)Key Structural FeaturesCitation
transChair0.00.0Diequatorial esters29
transTwist-boat+4.9+5.2Flag-pole H⋯H 2.2 Å29
transBoat+7.3+7.6Four eclipsed C–C bonds29
cisChair (axial/equatorial)0.00.0One axial ester29
cisTwist-boat+4.5+4.7Axial ester pseudo-axial29
cisBoat+7.0+7.3Severe eclipsing29

Natural-bond-orbital analysis attributes 1.6 kcal mol⁻¹ of the chair stabilization in the trans isomer to favorable antiperiplanar σC–H → σ*C–O hyperconjugation that can occur at both C-1 and C-4 only when both esters are equatorial [6].

Solvent-Mediated Isomer Population Control Mechanisms

Polar aprotic solvents attenuate the enthalpic benefit of the trans isomer by solvating the dipole developed when one ester swings axial. Dimethyl sulfoxide-d₆ thus lowers the trans fraction from 66% (acetone-d₆) to 62% [2]. In protic media such as deuterium oxide, hydrogen bonding to the ester carbonyls preferentially stabilizes the more polar trans diequatorial conformer, pushing its mole fraction above 70% at 353 K [2]. Table 3-5 summarizes the solvent trends.

Solvent ClassDielectric Constant (298 K)trans % at 298 KDominant StabilizationPractical LeverCitation
Aromatic (toluene)2.464 [7]StericMinimal1
Aprotic polar (acetone)20.766 [1]Dipole–dipoleBaseline85
Strongly polar aprotic (dimethyl sulfoxide)46.762 [2]Ester–sulfoxide H-bondingSlight cis promotion86
Protic (ethanol)24.368 [8]Hydrogen bondingtrans promotion76
Aqueous (deuterium oxide)80.171 [2]Hydrophobic clusteringHigh trans selectivity86

Process chemists exploit these effects to tailor polymer-grade feed streams. Continuous hydrogenation of dimethyl terephthalate in dimethyl 1,4-cyclohexanedicarboxylate solvent at 553 K, followed by liquid-phase acid-mediated isomerization in methanol, delivers a steady-state 80 mol % trans content suitable for high-glass-transition polycyclohexanedimethanol resins [9]. Conversely, tungsten-modified zirconia catalysis enables batchwise enrichment of the cis isomer to 55 mol % at 240 °C under solvent-free conditions, meeting specialty demand for branched plasticizer intermediates [10].

Physical Description

OtherSolid
Liquid

Color/Form

Partially crystalline solid
Clear colorless liquid

XLogP3

1.1

Boiling Point

265 °C (mixed isomer)

Vapor Density

6.91 (Air = 1)

Density

Specific gravity: 1.102 at 35 °C/4 °C

LogP

log Kow = 2.11 (est)

Melting Point

14 °C (cis-isomer), 71 °C (trans-isomer)

UNII

YS87MDS0ZV

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/

Pictograms

Irritant

Irritant

Other CAS

3399-21-1
3399-22-2
94-60-0

General Manufacturing Information

All other basic organic chemical manufacturing
1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

Explore Compound Types